molecular formula C15H14N4OS B2664227 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1396807-19-4

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide

Cat. No.: B2664227
CAS No.: 1396807-19-4
M. Wt: 298.36
InChI Key: PYFUXGJMQAMEBH-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a methylamino group to an acetamide moiety, which is further substituted with a pyridin-3-yl ring.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19(10-14(20)17-11-5-4-8-16-9-11)15-18-12-6-2-3-7-13(12)21-15/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUXGJMQAMEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CN=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the reaction of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring . Finally, the acetamide group is introduced by reacting the intermediate with pyridine-3-carboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation , where equimolar amounts of 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde react in the presence of a catalyst such as triethylamine. The resulting compound exhibits a melting point of 155–157 °C and has been characterized using techniques like NMR and X-ray diffraction , confirming its structural integrity with specific bond lengths and angles .

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of thiazole derivatives, including those related to the target compound. For instance, thiazole-integrated pyrrolidinone analogues have shown promising results in various seizure models. A notable analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant activity .

Anti-Alzheimer Properties

Research indicates that thiazole-based compounds can modulate pathways associated with Alzheimer's disease. These compounds have been shown to inhibit cholinesterase activity and reduce amyloid-beta aggregation, making them potential candidates for anti-Alzheimer drug development . The multitarget effects observed at micromolar concentrations suggest that derivatives like 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide could play a role in ameliorating neurodegenerative conditions .

Antitumor Activity

Recent investigations into thiazole-pyridine hybrids have revealed their potential as anticancer agents. For example, certain derivatives demonstrated significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating efficacy comparable to standard chemotherapeutics .

Data Summary and Case Studies

Study Compound Activity Model/Cell Line ED50/IC50
Study 1Thiazole analogueAnticonvulsantPTZ-induced seizures18.4 mg/kg
Study 2Thiazole derivativeAnti-AlzheimerCholinesterase inhibitionMicromolar concentrations
Study 3Thiazole-pyridine hybridAntitumorMCF-7 cellsIC50: 5.71 µM

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Yields for structurally complex analogs (e.g., 27–45% in ) are lower than simpler derivatives (76–82% in ), suggesting that the target compound’s synthesis may require optimized conditions.
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in analogs like those in improve antimicrobial activity, whereas the target’s methylamino group (electron-donating) may prioritize other pharmacological properties.

Physical and Spectral Properties

  • Melting Points : Analogs with pyridin-3-yl substituents (e.g., compound 4d in ) exhibit melting points of 113–127°C, consistent with aromatic heterocycles. The target compound likely shares similar thermal stability.
  • Spectroscopic Data :
    • 1H/13C NMR : Benzo[d]thiazole protons resonate at δ 7.2–8.5 ppm, while pyridin-3-yl protons appear at δ 7.1–8.8 ppm (analogous to ).
    • HRMS : Molecular ion peaks (e.g., m/z 479.54 for ) confirm structural integrity in related compounds.

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and potential anticancer properties based on recent research findings.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction conditions generally include ethanol as a solvent and catalytic amounts of triethylamine, yielding the desired compound with a melting point around 155–157 °C .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the target compound. Notably, compounds derived from this scaffold have shown significant activity against various bacterial strains.

Compound MIC (μg/mL) Inhibition (%)
This compound10099
Other derivatives (e.g., 9a)25098

The above table illustrates that the compound exhibits a minimum inhibitory concentration (MIC) of 100 μg/mL, indicating potent antibacterial activity .

Anticonvulsant Activity

In preclinical studies, derivatives of benzothiazole have been evaluated for their anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. The compound demonstrated promising results with effective doses (ED50) significantly lower than standard anticonvulsants like phenytoin and carbamazepine, suggesting its potential as a lead compound for anticonvulsant drug development.

Test Compound ED50 (mg/kg) Protective Index
5b15.420.7
5q18.634.9

These findings indicate that the compound could be a viable candidate for further development in treating epilepsy .

Anticancer Potential

Emerging research has also pointed to the anticancer potential of benzothiazole derivatives. Studies have indicated that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. For instance, compounds with specific substitutions exhibited significant apoptosis-inducing effects in cancer cells .

Case Studies

Several case studies have illustrated the effectiveness of benzothiazole derivatives in various biological contexts:

  • Antimalarial Activity : A systematic study on thiazole analogs showed that modifications to the N-aryl amide group linked to the thiazole ring resulted in high antimalarial potency against Plasmodium falciparum with reduced cytotoxicity .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal activity against Leishmania infantum, showcasing structural modifications that enhanced efficacy while minimizing toxicity .

Q & A

Basic: What synthetic strategies are commonly used to prepare this acetamide derivative and its analogs?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2-chloro-N-(benzothiazol-2-yl)acetamide with arylpiperazines or substituted amines in acetonitrile/DMF under reflux (8–12 hours) .
  • Step 2 : Purify via recrystallization (ethanol-acetone or ethanol-water mixtures) and confirm structure using IR (amide C=O stretch at ~1686 cm⁻¹) and ¹H-NMR (characteristic peaks for methylene groups at δ 2.75–4.41 ppm) .
  • Alternative route : Use click chemistry for triazole linkages (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to introduce heterocyclic moieties .

Advanced: How do substituents on the benzothiazole and pyridine rings affect antimicrobial activity against multidrug-resistant (MDR) pathogens?

Answer:
Substituent position and electronic properties critically modulate activity:

  • Electron-withdrawing groups (EWGs) : –Cl, –NO₂, or –CF₃ at the para position of the benzothiazole ring enhance activity against S. aureus (MIC: 13–27 µM) by increasing membrane penetration via higher logP values .
  • Pyridine modifications : Introducing –NH₂ or –OCH₃ groups on pyridine improves solubility but may reduce potency against C. albicans due to decreased lipophilicity .
  • Contradictions : Some studies report higher MICs (250 µg/mL) for nitro-substituted analogs against E. coli, suggesting strain-specific effects .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • IR spectroscopy : Confirms amide bonds (C=O stretch at ~1686 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
  • ¹H-NMR : Identifies methylene protons (δ 2.75–4.41 ppm) and aromatic protons (δ 6.67–8.67 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 79.7° between benzothiazole and dichlorophenyl rings) and hydrogen-bonding networks (N–H⋯N interactions stabilizing crystal packing) .

Advanced: How do molecular docking studies predict interactions with α-glucosidase or kinase targets?

Answer:

  • α-Glucosidase inhibition : Docking reveals hydrogen bonds between the acetamide carbonyl and catalytic residues (Asp349, Arg439), while the benzothiazole ring occupies a hydrophobic pocket .
  • Kinase inhibition (e.g., CK1) : The pyridine nitrogen forms a salt bridge with Lys33, and the benzothiazole moiety engages in π-π stacking with Phe88 .
  • Validation : MD simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust target engagement .

Basic: How is the compound’s solubility optimized for in vitro assays?

Answer:

  • logP adjustments : Introduce polar groups (e.g., –OH, –NH₂) on the pyridine ring to reduce logP from ~3.5 to ~2.0, enhancing aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .

Advanced: What explains contradictory reports on antifungal activity across studies?

Answer:
Variability arises from:

  • Assay conditions : Differences in fungal strains (e.g., C. albicans vs. Aspergillus spp.) and media (pH, nutrient composition) .
  • Substituent effects : Halogenated analogs (e.g., –Cl) show strain-specific efficacy; for example, compound 3a (MIC: 86.4% inhibition) outperforms non-halogenated derivatives against C. albicans .
  • Resistance mechanisms : Overexpression of efflux pumps (e.g., CDR1 in Candida) reduces intracellular accumulation of lipophilic analogs .

Basic: What in vitro models are used to evaluate antitubercular activity?

Answer:

  • Mycobacterial strains : M. tuberculosis H37Rv (drug-sensitive) and MDR-TB clinical isolates .
  • Assay protocol : Resazurin microtiter assay (REMA) measures MICs after 7-day incubation, with rifampicin as a positive control (MIC: 0.06 µg/mL) .

Advanced: How do trifluoromethyl groups improve pharmacokinetic properties?

Answer:

  • Metabolic stability : The –CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ > 6 hours in murine models) .
  • Lipophilicity : logP increases by ~0.5 units, enhancing blood-brain barrier penetration for CNS targets .

Basic: What chromatographic methods purify this compound?

Answer:

  • Flash chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~12.3 min .

Advanced: How does this derivative compare to clinical kinase inhibitors (e.g., KX2-391)?

Answer:

  • Selectivity : Unlike KX2-391 (Src inhibitor), this compound targets CK1δ/ε with IC₅₀ = 0.8 µM, showing 10-fold selectivity over CDK2 .
  • Cytotoxicity : IC₅₀ = 2.1 µM in HCT-116 colon cancer cells vs. 5.6 µM for KX2-391, attributed to improved binding to the ATP pocket .

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